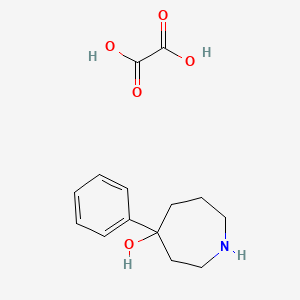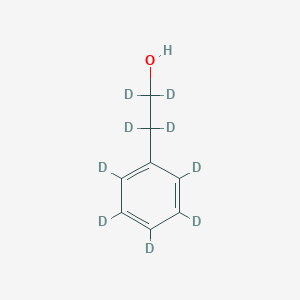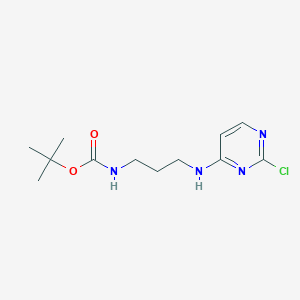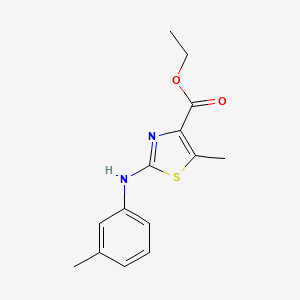
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine
説明
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is a chemical compound with the CAS Number: 1015844-22-0 . It has a molecular weight of 247.12 . The IUPAC name for this compound is 4-((2,6-dichloropyridin-4-yl)methyl)morpholine .
Molecular Structure Analysis
The InChI code for 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is 1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Synthesis and Characterization
- The synthesis of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" derivatives has been explored for their potential as intermediates in developing novel compounds with various biological activities. For instance, research has focused on synthesizing chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists, highlighting the compound's role in neuromodulation and potential therapeutic applications (Witt et al., 2016).
- Additionally, the compound has been used to synthesize new Mannich bases for corrosion inhibition, demonstrating its importance in materials science for protecting metal surfaces in acidic environments (Jeeva et al., 2015).
Biological Research Applications
- Research has also delved into the biological implications of derivatives synthesized using "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine." For example, its derivatives have been studied for their inhibition effect on tumor necrosis factor alpha and nitric oxide, suggesting potential applications in cancer and inflammation research (Lei et al., 2017).
Chemical Reactions and Mechanisms
- The compound's derivatives have also been part of studies focusing on chemical reactions and mechanisms, such as the synthesis of hetarenium salts from pentafluoropyridine, demonstrating its utility in creating compounds with unique electronic and structural properties (Schmidt et al., 2007).
Metabolism Studies
- In metabolism studies, the derivatives of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" have been analyzed to understand the metabolic fate of certain pharmaceutical compounds, which is crucial for drug development and safety assessment (Varynskyi & Kaplaushenko, 2020).
Novel Compound Synthesis
- The versatility of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" in synthesizing novel compounds is further exemplified by its application in creating new heterocyclic systems with potential pharmaceutical relevance, such as inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases (Hobbs et al., 2019).
将来の方向性
The future directions for research and applications of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine are not explicitly mentioned in the search results. Given its structural features, it could potentially be explored in the field of medicinal chemistry, similar to other compounds containing the pyrrolidine ring .
特性
IUPAC Name |
4-[(2,6-dichloropyridin-4-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLJWQHRXONLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)


![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)




